3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid, also known as SC-57461A, is a chemical compound studied for its potential to inhibit Leukotriene A(4) hydrolase (LTA4H) [, ]. LTA4H is an enzyme critical in the production of leukotrienes, which are inflammatory lipid mediators involved in various allergic and inflammatory diseases [].
Research has shown SC-57461A to be a potent and selective inhibitor of LTA4H. Studies using recombinant human LTA4H demonstrated that SC-57461A competitively inhibited the enzyme activity with an inhibitory concentration (IC50) value of 2.5 nM for LTA4 substrate and 27 nM for peptide substrates [].
Experiments using human whole blood showed that SC-57461A effectively inhibited LTB4 production induced by calcium ionophore, with an IC50 value of 49 nM. This indicates good cell penetration of the compound [].
SC-57461A, chemically known as 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid hydrochloride, is a potent and selective inhibitor of leukotriene A4 hydrolase. This enzyme plays a crucial role in the production of leukotriene B4, an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis. SC-57461A exhibits competitive inhibition properties, with an IC50 value of 2.5 nM against recombinant human leukotriene A4 hydrolase for leukotriene A4 substrates and 27 nM for peptide substrates .
SC-57461A is studied for its potential to inhibit LTA4 hydrolase, an enzyme involved in the production of inflammatory mediators called leukotrienes []. By inhibiting this enzyme, SC-57461A might reduce inflammation []. However, the specific details of this mechanism require further investigation [].
SC-57461A primarily functions by inhibiting the enzymatic activity of leukotriene A4 hydrolase. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of leukotriene A4 to leukotriene B4. In human whole blood assays, SC-57461A has shown an IC50 of 49 nM for calcium ionophore-induced leukotriene B4 production, indicating its effectiveness in cellular environments . The compound does not significantly affect cyclooxygenase metabolite thromboxane B2 production, highlighting its selective action on leukotriene synthesis .
The biological activity of SC-57461A is characterized by its ability to inhibit the generation of leukotriene B4 in various species, including humans, mice, rats, dogs, and rhesus monkeys. This selectivity makes it a valuable candidate for therapeutic applications aimed at modulating inflammatory responses. SC-57461A has demonstrated efficacy in reducing inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .
The synthesis of SC-57461A involves several chemical steps that culminate in the formation of the final product. The process typically includes:
SC-57461A has potential applications in various therapeutic areas due to its inhibitory effects on leukotriene A4 hydrolase. These include:
Interaction studies have revealed that SC-57461A selectively inhibits leukotriene A4 hydrolase without significantly impacting other pathways such as cyclooxygenase activity. This selective inhibition is crucial for minimizing side effects associated with broader anti-inflammatory agents. Studies involving oral administration in animal models have confirmed its effectiveness in reducing leukotriene B4 production while maintaining safety profiles .
Several compounds share structural or functional similarities with SC-57461A, particularly those targeting leukotriene A4 hydrolase or related pathways. Below is a comparison with notable compounds:
Compound Name | Structure Type | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|---|
DG-051 | LTA4 Hydrolase Inhibitor | Inhibits both LTA4 hydrolase and aminopeptidase activity | ~10 | Less selective than SC-57461A |
JNJ-40929837 | LTA4 Hydrolase Inhibitor | Dual inhibition similar to DG-051 | ~20 | Potentially broader activity |
Compound 15 | LTA4 Hydrolase Inhibitor | Enhanced specificity for epoxide hydrolase | ~5 | Improved metabolic stability |
SC-57461A stands out due to its high selectivity and potency against leukotriene A4 hydrolase compared to these other compounds, making it a promising candidate for targeted therapeutic interventions .
Irritant